4-Methylpyridine-2-carbothioamide

lipophilicity drug-like properties partition coefficient

4-Methylpyridine-2-carbothioamide (CAS 16225-37-9) is a C7H8N2S pyridine derivative bearing a carbothioamide (–CSNH₂) group at the 2-position and a methyl substituent at the 4-position. With a molecular weight of 152.22 Da, a calculated XLogP3-AA of 1, one hydrogen bond donor, two acceptors, and a topological polar surface area of 71 Ų, this compound occupies a distinct physicochemical space relative to its unsubstituted and amide analogs.

Molecular Formula C7H8N2S
Molecular Weight 152.22 g/mol
CAS No. 16225-37-9
Cat. No. B095479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpyridine-2-carbothioamide
CAS16225-37-9
Synonyms4-METHYLPYRIDINE-2-CARBOTHIOAMIDE
Molecular FormulaC7H8N2S
Molecular Weight152.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C(=S)N
InChIInChI=1S/C7H8N2S/c1-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3,(H2,8,10)
InChIKeyJWYMGFVHPMVUNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpyridine-2-carbothioamide (CAS 16225-37-9): A Differentiated Pyridine-Thioamide Building Block for Drug Discovery and Coordination Chemistry


4-Methylpyridine-2-carbothioamide (CAS 16225-37-9) is a C7H8N2S pyridine derivative bearing a carbothioamide (–CSNH₂) group at the 2-position and a methyl substituent at the 4-position [1]. With a molecular weight of 152.22 Da, a calculated XLogP3-AA of 1, one hydrogen bond donor, two acceptors, and a topological polar surface area of 71 Ų, this compound occupies a distinct physicochemical space relative to its unsubstituted and amide analogs . It serves as a versatile synthetic intermediate for heterocycle elaboration (e.g., thiazoles, thiadiazoles) and as a ligand precursor for metallodrug development, where the thioamide moiety imparts differentiated metal-coordination and stability properties compared to corresponding amides [2][3].

Why Generic Substitution of Pyridine-2-carbothioamide Analogs Fails: The Critical Role of 4‑Methyl Substitution


Simple substitution of pyridine-2-carbothioamide with its 4‑methyl analog, or replacement of the thioamide with a carboxamide, introduces quantifiable shifts in molecular properties that propagate to biological and coordination behavior [1][2]. The 4‑methyl group increases lipophilicity (ΔXLogP3 ≈ +0.12 vs. the unsubstituted parent), reduces aqueous solubility, and alters the electronic distribution of the pyridine ring through inductive donation—all of which can significantly modulate target engagement, metabolic stability, and metal-binding affinity . Simultaneously, the thioamide function provides a softer, more polarizable sulfur donor atom compared to the carboxamide oxygen, conferring differentiated coordination geometry and hydrolytic stability in metal complexes [1][3]. These differences mean that data generated on one analog cannot be automatically extrapolated to another; each substitution pattern must be independently evaluated.

4‑Methylpyridine-2‑carbothioamide Differentiation Evidence: Quantitative Head‑to‑Head and Cross‑Study Comparisons


Lipophilicity Shift vs. Unsubstituted Parent: XLogP3-AA 1 vs. 0.88

The 4‑methyl substituent raises the computed XLogP3-AA of 4‑methylpyridine‑2‑carbothioamide to 1, compared to a LogD(pH 5.5) of 0.88 for the unsubstituted pyridine‑2‑carbothioamide [1][2]. This represents a ~+0.12 unit increase in lipophilicity, consistent with the contribution of a methyl group to logP [3].

lipophilicity drug-like properties partition coefficient

Increased Boiling Point Reflects Stronger Intermolecular Interactions vs. Unsubstituted Parent (309 °C vs. 279 °C Predicted)

The predicted boiling point of 4‑methylpyridine‑2‑carbothioamide is 309.0 ± 44.0 °C, approximately 30 °C higher than the predicted boiling point of unsubstituted pyridine‑2‑carbothioamide (278.9 ± 32.0 °C) . This elevation is attributable to the additional van der Waals interactions and modest molecular weight increase (152.22 vs. 138.19 g mol⁻¹) conferred by the 4‑methyl group.

thermal stability purification physicochemical properties

Topological Polar Surface Area Parity with Thioamide-Specific Coordination Advantages Over Carboxamide Analog (71 Ų vs. 58 Ų)

4‑Methylpyridine‑2‑carbothioamide exhibits a topological polar surface area (TPSA) of 71 Ų, identical to pyridine‑2‑carbothioamide but significantly larger than the 58 Ų predicted for the corresponding carboxamide, 4‑methylpyridine‑2‑carboxamide [1][2]. The thioamide sulfur provides a softer, more polarizable donor atom that preferentially binds softer transition metals (e.g., Ru, Os, Cu) and imparts exceptional hydrolytic stability to organometallic complexes in acidic media (60 mM HCl), a property not replicated by the analogous carboxamide ligands [3].

coordination chemistry TPSA metal binding thioamide vs. amide

Cytoprotective Antiulcer Application Scope Established for the 2‑Pyridinecarbothioamide Scaffold

The 2‑pyridinecarbothioamide scaffold, as disclosed in US 4,873,238, possesses gastric cytoprotective and antiulcer activity in animal models [1]. While the specific 4‑methyl analog was not explicitly profiled in this patent, the class-level structure–activity relationship establishes a therapeutic application space (acid-stable gastric ulcer treatment) that does not exist for corresponding 2‑pyridinecarboxamides, which lack the thiocarbonyl moiety essential for this pharmacology.

antiulcer cytoprotection therapeutic application space

Procurement Priority Scenarios for 4‑Methylpyridine‑2‑carbothioamide: Evidence‑Based Application Maps


Lead Optimization of Orally Active Anticancer Metallodrugs Requiring Gastric Acid Stability

The thioamide sulfur of 4‑methylpyridine‑2‑carbothioamide functions as a soft donor atom capable of forming exceptionally acid-stable organoruthenium and organoosmium complexes (complete suppression of hydrolysis in 60 mM HCl) [1][2]. The 4‑methyl group contributes additional lipophilicity (XLogP3 = 1), which has been correlated with enhanced in vitro cytotoxicity across colon (HCT116), lung (H460), and cervical (SiHa, SW480) cancer cell lines [2]. Researchers developing orally administrable metallodrugs should prioritize this analog to simultaneously optimize logP and gastric stability.

Heterocycle Synthesis via Thioamide Cyclocondensation to Thiazoles or Thiadiazoles

The thioamide moiety participates in well-established Hantzsch-type cyclocondensation reactions with α‑haloketones to form thiazole rings [3]. Introduction of a 4‑methyl group on the pyridine ring provides an additional point of diversity for structure–activity relationship exploration in fungicidal compound libraries, as disclosed in patent WO 2021/224220 [3]. The predicted boiling point of 309 °C and solid-state handling at ambient temperature facilitate purification by recrystallization after cyclization.

Gastric Cytoprotective Agent Discovery Leveraging a Patented 2‑Pyridinecarbothioamide Pharmacophore

The 2‑pyridinecarbothioamide scaffold is claimed in US 4,873,238 as possessing gastric antiulcer and cytoprotective properties [4]. Using 4‑methylpyridine‑2‑carbothioamide as a core intermediate enables systematic investigation of the impact of pyridine ring substitution on antiulcer potency, potentially yielding analogs with improved potency over N-phenyl-substituted leads. This creates a clear procurement rationale for medicinal chemistry groups targeting gastrointestinal indications.

Coordination Chemistry Studies Comparing Thioamide vs. Amide Metal-Binding Preferences

With a TPSA of 71 Ų and a sulfur donor atom, 4‑methylpyridine‑2‑carbothioamide offers a direct experimental comparison point against its amide counterpart 4‑methylpyridine‑2‑carboxamide (TPSA ≈ 58 Ų, oxygen donor) [2][5]. Academic and industrial groups investigating the differential binding of first‑row vs. second/third‑row transition metals can employ this compound pair to quantify the impact of donor atom identity on complex geometry, stability, and redox properties.

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